molecular formula C22H15ClN4O4 B11680556 (2E)-3-[5-(5-chloro-2-methoxy-4-nitrophenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

(2E)-3-[5-(5-chloro-2-methoxy-4-nitrophenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B11680556
M. Wt: 434.8 g/mol
InChI Key: CFQYFZZCLOJNHE-MDWZMJQESA-N
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Description

The compound “(2E)-3-[5-(5-CHLORO-2-METHOXY-4-NITROPHENYL)FURAN-2-YL]-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE” is a synthetic organic molecule that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the furan and benzodiazole intermediates, followed by their coupling through a series of reactions such as nitration, chlorination, and methoxylation. The final step often involves the formation of the prop-2-enenitrile moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets.

Medicine

Potential applications in medicine include the development of new drugs for treating diseases. The compound’s ability to interact with specific enzymes or receptors makes it a candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-3-[5-(5-CHLORO-2-METHOXY-4-NITROPHENYL)FURAN-2-YL]-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE
  • **(2E)-3-[5-(5-CHLORO-2-METHOXY-4-NITROPHENYL)FURAN-2-YL]-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE

Uniqueness

This compound’s uniqueness lies in its combination of functional groups and structural features, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activity, or physical properties.

Properties

Molecular Formula

C22H15ClN4O4

Molecular Weight

434.8 g/mol

IUPAC Name

(E)-3-[5-(5-chloro-2-methoxy-4-nitrophenyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C22H15ClN4O4/c1-12-3-5-17-18(7-12)26-22(25-17)13(11-24)8-14-4-6-20(31-14)15-9-16(23)19(27(28)29)10-21(15)30-2/h3-10H,1-2H3,(H,25,26)/b13-8+

InChI Key

CFQYFZZCLOJNHE-MDWZMJQESA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4OC)[N+](=O)[O-])Cl)/C#N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)C4=CC(=C(C=C4OC)[N+](=O)[O-])Cl)C#N

Origin of Product

United States

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